molecular formula C24H29ClN4O B3767245 N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3767245
M. Wt: 425.0 g/mol
InChI Key: KWPGHNOFBSWSKC-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and an imidazo[1,2-a]pyridine moiety.

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O/c1-18-7-14-29-17-22(26-23(29)15-18)24(30)27(2)16-20-9-12-28(13-10-20)11-8-19-3-5-21(25)6-4-19/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPGHNOFBSWSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N(C)CC3CCN(CC3)CCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where the piperidine ring is reacted with a chlorophenyl halide.

    Construction of the imidazo[1,2-a]pyridine moiety: This can be synthesized through a condensation reaction involving a pyridine derivative and an appropriate aldehyde or ketone.

    Final coupling: The final step involves coupling the piperidine-chlorophenyl intermediate with the imidazo[1,2-a]pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biology: It is used in studies related to cellular signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
  • N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
  • N-[[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Uniqueness

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

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